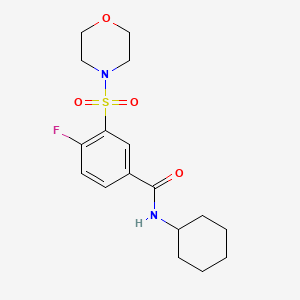
N-cyclohexyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFMSB and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of CFMSB involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs) and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
CFMSB has been found to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. It has also been found to reduce the migration and invasion of cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CFMSB is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, its limitations include its low solubility and stability in aqueous solutions, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for CFMSB research, including the development of more efficient and stable analogs, the investigation of its potential applications in other diseases, and the evaluation of its efficacy in combination with other anti-cancer drugs. Additionally, the study of its mechanism of action and signaling pathways can provide valuable insights into cancer biology and drug development.
In conclusion, N-cyclohexyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a promising chemical compound that has shown potential applications in cancer research and other fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable information for further research and development.
Synthesemethoden
The synthesis of CFMSB involves the reaction of 4-fluoro-3-nitrobenzoic acid with cyclohexylamine, followed by the reduction of the nitro group to an amino group. Then, the amino group is reacted with morpholine and sulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
CFMSB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-15-7-6-13(17(21)19-14-4-2-1-3-5-14)12-16(15)25(22,23)20-8-10-24-11-9-20/h6-7,12,14H,1-5,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWGJGRPFEKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)

![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)
![[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![4-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191083.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5191086.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5191099.png)
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)
![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)

